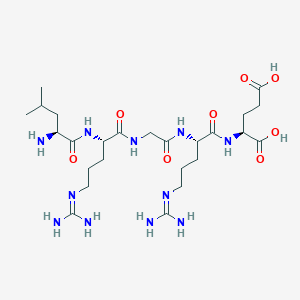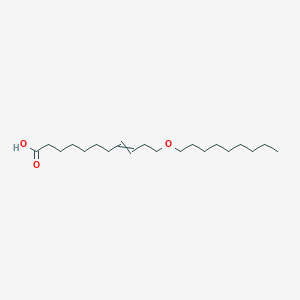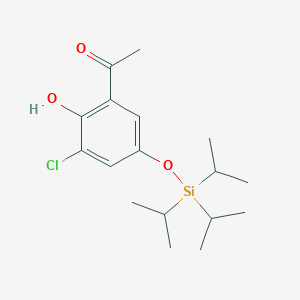![molecular formula C27H26F3N B14212480 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole CAS No. 827017-48-1](/img/structure/B14212480.png)
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and have significant biological activities. The trifluoromethyl group in this compound enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group to the indole ring . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Scientific Research Applications
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it useful in studying cellular processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, increasing its efficacy. The indole ring can bind to various receptors and enzymes, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole can be compared with other indole derivatives that contain different substituents. Similar compounds include:
2-Trifluoromethylindole: Lacks the hexyl and phenyl groups, resulting in different chemical and biological properties.
1-Phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole: Lacks the hexyl group, affecting its lipophilicity and stability.
3-Phenyl-1H-indole: Lacks both the hexyl and trifluoromethyl groups, leading to significantly different reactivity and biological activity.
The unique combination of the hexyl, phenyl, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
827017-48-1 |
|---|---|
Molecular Formula |
C27H26F3N |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C27H26F3N/c1-2-3-4-8-15-25-26(20-16-18-21(19-17-20)27(28,29)30)23-13-9-10-14-24(23)31(25)22-11-6-5-7-12-22/h5-7,9-14,16-19H,2-4,8,15H2,1H3 |
InChI Key |
VBHOZAFWYSZLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
![1-(4-{[4-(5-Nitrofuran-2-carbonyl)piperazin-1-yl]methyl}phenyl)ethan-1-one](/img/structure/B14212402.png)
![4,4'-[9,10-Bis(decyloxy)anthracene-2,6-diyl]diphenol](/img/structure/B14212414.png)


![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)


![Fluoro[tris(trifluoromethyl)]silane](/img/structure/B14212445.png)


![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)
![2-Oxazolamine, N-[(3-chloro-2-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14212475.png)
